(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, a thia-diazatricyclic core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. Common synthetic routes include:
Formation of the Thia-Diazatricyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Aromatic Ring: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Contains a hydroxy group on the aromatic ring.
4-Hydroxybenzaldehyde: Another aromatic compound with a hydroxy group.
Uniqueness
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one is unique due to its thia-diazatricyclic core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3a,4,4a,5,6,7,8,8a-octahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H22N2O3S/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20-13-6-4-3-5-12(13)19-18(20)24-16/h7-10,12-13,18-19,21H,2-6H2,1H3/b16-10- |
InChI Key |
RPERRJXHNRRALP-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4CCCCC4NC3S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4CCCCC4NC3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.